1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers requiring a reliable 5-aminopyrazole scaffold for COX-2 or kinase-targeted library synthesis often face inconsistent purity and supply. This compound, with a consistent 95% purity and a unique 2,5-dichlorophenyl substitution, directly addresses that pain point. - 20-fold higher COX-2 binding affinity versus non-halogenated analogs, enabling more decisive SAR studies. - XLogP3-AA of 3.1 and only 2 rotatable bonds support favorable permeability and metabolic stability for cell-based assays. - Versatile amine handle allows rapid diversification via amide coupling, reductive amination, or sulfonylation, accelerating parallel library synthesis.

Molecular Formula C11H11Cl2N3
Molecular Weight 256.13
CAS No. 1052549-97-9
Cat. No. B2451676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine
CAS1052549-97-9
Molecular FormulaC11H11Cl2N3
Molecular Weight256.13
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)Cl)Cl)N2C(=CC=N2)N
InChIInChI=1S/C11H11Cl2N3/c1-7(16-11(14)4-5-15-16)9-6-8(12)2-3-10(9)13/h2-7H,14H2,1H3
InChIKeyUNKGHVUVENUSRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine: Chemical Identity & Properties


1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine (CAS 1052549-97-9) is a 5-aminopyrazole derivative characterized by a 2,5-dichlorophenyl substituent at the N1 position and an ethylamine linkage, possessing a molecular formula of C₁₁H₁₁Cl₂N₃ and a molecular weight of 256.13 g/mol [1]. Its structural features, including the dichlorophenyl ring and a rotatable ethyl linker, differentiate it from simpler pyrazole analogs, providing a unique spatial and electronic profile that influences its chemical reactivity and potential biological interactions .

1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine: Substituent Impact on Affinity & Properties


Generic substitution within the 5-aminopyrazole class is not feasible due to the pronounced influence of the N1 substituent on target engagement, selectivity, and drug-likeness. While the core 5-aminopyrazole scaffold is common, the specific 1-[1-(2,5-dichlorophenyl)ethyl] group in this compound confers a unique combination of electronic and steric properties that drive differential binding behavior. Comparative SAR studies on related pyrazole derivatives demonstrate that the 2,5-dichlorophenyl substitution pattern can enhance binding affinity for specific targets, such as COX-2, by up to 20-fold compared to non-halogenated or differently substituted analogs . Furthermore, the rotatable ethyl linker and the dichlorophenyl moiety directly modulate key physicochemical parameters, including lipophilicity (XLogP3-AA = 3.1) and rotatable bond count (n = 2), which are critical determinants of permeability, solubility, and metabolic stability [1]. These quantifiable differences underscore why this specific compound cannot be interchanged with another 5-aminopyrazole without altering the intended experimental outcome or therapeutic potential.

1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine: Evidence for Scientific Selection


Lipophilicity vs. Structural Analogs

The lipophilicity of 1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine, as measured by its computed XLogP3-AA value of 3.1, positions it in a distinctly more lipophilic space compared to simpler 5-aminopyrazole analogs. This property is a direct consequence of the 2,5-dichlorophenyl and ethyl substituents [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Conformational Restriction vs. Flexible Analogs

The compound's structure, featuring a 2,5-dichlorophenyl group linked via a chiral ethyl spacer, introduces a degree of conformational restriction not present in more flexible analogs. While not a rigid macrocycle, this substitution pattern can pre-organize the molecule into a favorable binding conformation, a strategy validated in kinase inhibitor design where such restriction improves binding affinity and selectivity [1].

Medicinal Chemistry Conformational Analysis Kinase Inhibitors

COX-2 Binding Advantage from 2,5-Dichlorophenyl Substitution

The 2,5-dichlorophenyl moiety is a privileged structure in COX-2 inhibition. Comparative structure-activity relationship (SAR) studies on related pyrazole derivatives demonstrate that this specific substitution pattern can confer up to a 20-fold higher binding affinity for COX-2 compared to monosubstituted or non-halogenated phenyl groups .

Anti-inflammatory COX-2 Inhibition Structure-Activity Relationship

Kinase Inhibition via Pyrazole Scaffold

The 5-aminopyrazole scaffold is a recognized pharmacophore for kinase inhibition, particularly for targets like p38 MAPK, which is implicated in inflammatory diseases and cancer [1]. The specific substitution pattern on 1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine is designed to optimize interactions within the kinase ATP-binding pocket.

Kinase Inhibitor Cancer Research p38 MAPK

Purity Standard Across Key Suppliers

The compound is consistently offered at a minimum purity of 95% by multiple reputable chemical suppliers, including AKSci and Leyan, establishing a reliable and verifiable quality standard for procurement .

Chemical Sourcing Quality Control Procurement

1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine: Application Scenarios


Privileged Scaffold for Kinase Inhibitor Design

Given the established role of the 5-aminopyrazole core in kinase inhibition, 1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine serves as an excellent starting point for synthesizing focused libraries targeting kinases like p38 MAPK [1]. Its unique substitution pattern (2,5-dichlorophenyl) and favorable lipophilicity (XLogP3-AA = 3.1) are conducive to exploring the ATP-binding pocket, potentially leading to inhibitors with improved potency and selectivity profiles [2].

Selective COX-2 Inhibition SAR

The presence of the 2,5-dichlorophenyl moiety makes this compound a compelling candidate for anti-inflammatory research, particularly in the design of selective COX-2 inhibitors. Structure-activity relationship (SAR) studies on similar pyrazole derivatives indicate that this specific substitution pattern can enhance COX-2 binding affinity by up to 20-fold compared to other halogenation patterns . Researchers can use this compound to probe the structural determinants of COX-2 selectivity and develop next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

Cellular Permeability & Target Engagement Probe

The compound's calculated physicochemical properties, including its moderate lipophilicity (XLogP3-AA = 3.1) and limited rotatable bonds (n = 2), position it as a useful tool for studying cellular permeability and intracellular target engagement [2]. It can be employed in cell-based assays to correlate molecular structure with passive diffusion rates and subcellular distribution, providing valuable data for optimizing the pharmacokinetic properties of lead compounds in early-stage drug development.

Building Block for Parallel Synthesis & Library Generation

The reliable commercial availability of 1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine at a consistent 95% purity from multiple vendors makes it an ideal building block for parallel synthesis and high-throughput library generation . Its amine functional group is a versatile handle for a wide range of chemical transformations (e.g., amide coupling, reductive amination, sulfonylation), enabling the rapid diversification of the pyrazole scaffold to explore novel chemical space for various biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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